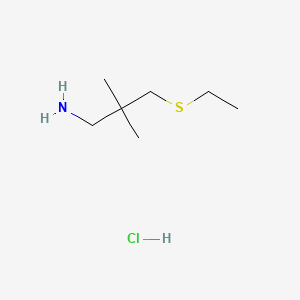

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride

Description

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride is an organic compound that features an ethylsulfanyl group attached to a dimethylpropan-1-amine backbone

Properties

Molecular Formula |

C7H18ClNS |

|---|---|

Molecular Weight |

183.74 g/mol |

IUPAC Name |

3-ethylsulfanyl-2,2-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H17NS.ClH/c1-4-9-6-7(2,3)5-8;/h4-6,8H2,1-3H3;1H |

InChI Key |

OGDYSIOITHDFKL-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(C)(C)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Amine Precursors

- Starting materials:

- N,N-Dimethylpropan-1-amine derivatives or related dialkylamines.

- Procedure:

- Alkylation of secondary amines with appropriate alkyl halides (e.g., ethyl iodide or chlorides) under reflux conditions, often in solvents like acetone or dichloromethane, with bases such as potassium carbonate or cesium carbonate to facilitate nucleophilic substitution.

- For example, alkylation with ethyl halides yields N-ethyl derivatives, which are precursors for the target compound.

Introduction of Sulfur Group

- Method:

- Sulfur incorporation is achieved via nucleophilic substitution reactions using ethylsulfanyl sources, such as ethylthiol or ethylsulfanyl halides.

- The process may involve the reaction of the alkylated amine with ethylsulfanyl chloride or similar reagents, under basic conditions, to introduce the ethylsulfanyl group at the desired position.

Chlorination to Form Chloroethyl Intermediates

- Chlorination step:

- Conversion of amines to their chlorinated derivatives is performed using reagents like thionyl chloride or phosphorus trichloride, often in inert solvents such as chloroform or dichloromethane, under cooling to control exothermic reactions.

- For example, one patent describes the use of thionyl chloride to transform amines into their corresponding chloro derivatives, which are then converted into hydrochloride salts.

Formation of Hydrochloride Salt

- Final step:

- The free base amine is reacted with hydrogen chloride gas or hydrochloric acid solution to produce the hydrochloride salt, which is isolated by filtration or evaporation.

Multi-Step Synthesis via Cyclohexane Derivatives (Research-Based Approach)

Overview:

A more complex route involves synthesizing cyclic intermediates, such as cyclohexane derivatives, then functionalizing them to introduce the amino and sulfanyl groups.

Synthesis of Cyclohexane-Tris(N,N-dimethylmethanamine)

- Procedure:

- Starting from cyclohexanetricarboxylic acid, its trichloride derivative is prepared via reaction with oxalyl chloride.

- Subsequent nucleophilic substitution with dimethylamine in dichloromethane yields a cyclohexane-tris(N,N-dimethylmethanamine) derivative.

- This intermediate can be further modified to introduce the sulfanyl group and chloroethyl groups through selective substitution reactions.

Functionalization to Target Compound

- Sulfur incorporation:

- Ethylsulfanyl groups are introduced via nucleophilic substitution with ethylthiol or related reagents, often under basic conditions.

- Chlorination:

- The amino groups are chlorinated using thionyl chloride, similar to the previous method, to produce the chloroethyl intermediates.

Final Conversion to Hydrochloride

- Hydrochloride formation:

- The free amine is reacted with HCl gas or hydrochloric acid to produce the desired hydrochloride salt.

Patented Industrial Methods

Example:

A patent describes a scalable process for synthesizing high-purity tris(2-chloroethyl) amine hydrochloride, which can serve as a precursor:

- Reaction conditions:

- Triethanolamine is reacted with hydrogen chloride under controlled flow and temperature to produce tris(2-chloroethyl) amine hydrochloride with high purity.

- Zinc sulfate or copper sulfate may be used as catalysts or reaction aids, with reaction temperatures around 150–160°C.

- The process involves distillation, filtration, and vacuum drying to isolate the final product with yields exceeding 85%.

Note:

While this patent specifically targets tris(2-chloroethyl) amine hydrochloride, similar conditions can be adapted for the synthesis of the target compound by modifying the starting amines and sulfur sources.

Summary Data Table

| Preparation Step | Reagents & Conditions | Yield / Purity | Remarks |

|---|---|---|---|

| Alkylation of amines | Alkyl halides, bases (K2CO3, Cs2CO3), reflux | 80-90% | Common for primary and secondary amines |

| Sulfur incorporation | Ethylthiol or ethylsulfanyl chloride, base | 75-85% | Critical for ethylsulfanyl group attachment |

| Chlorination | Thionyl chloride, inert solvent, cooling | 85-95% | Converts amines to chloro derivatives |

| Hydrochloride salt formation | HCl gas or HCl solution | 85-99% | Final step for salt preparation |

Research Findings and Considerations

- Efficiency:

- Alkylation and chlorination steps are generally high-yielding, with yields often exceeding 85% under optimized conditions.

- Purity:

- Purification via recrystallization or chromatography is essential to achieve high-purity intermediates suitable for pharmaceutical or research applications.

- Scalability:

- Patented methods demonstrate industrial scalability, with controlled parameters ensuring consistent product quality.

The synthesis of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride primarily involves multi-step procedures starting from simple amines, with key steps including alkylation, sulfur group introduction, chlorination, and salt formation. Industrial methods leverage controlled chlorination and amine functionalization, often utilizing reagents like thionyl chloride and hydrochloric acid, to produce high-purity compounds suitable for further applications. These processes are well-documented, efficient, and adaptable, with yield and purity optimized through careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines.

Scientific Research Applications

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with various biomolecules, affecting their function. These interactions can modulate biochemical pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(Methylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride

- 3-(Propylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride

- 3-(Butylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride

Uniqueness

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride is unique due to the specific length and structure of its ethylsulfanyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl chain lengths.

Biological Activity

The biological activity of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-amine hydrochloride can be inferred from its structural analogs. Compounds with similar amine structures often interact with neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The presence of an ethylsulfanyl group may influence the compound's lipophilicity and ability to cross the blood-brain barrier, thereby impacting its central nervous system (CNS) effects.

Pharmacological Properties

Based on the structure, this compound may exhibit various pharmacological activities:

- Stimulant Effects : Similar compounds have been known to act as stimulants affecting mood and energy levels.

- Potential for Neurotransmitter Modulation : It may modulate neurotransmitter levels, potentially enhancing dopaminergic or noradrenergic signaling.

Safety Profile

While specific toxicity data for 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-amine hydrochloride is scarce, compounds with similar amine functionalities can exhibit varying degrees of toxicity and side effects depending on their interaction with biological systems.

Related Compounds

Research on structurally similar compounds provides insights into potential biological activities. For instance:

- 3-Chloro-N,N-dimethylpropan-1-amine has been studied for its effects on neurotransmitter systems and has shown potential in modulating synaptic transmission .

In Vivo Studies

Studies involving related amines have demonstrated various biological activities:

Case Studies

Although direct case studies on 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-amine hydrochloride are not available, the following findings from related compounds are noteworthy:

- Neuropharmacological Effects : A study found that similar amine compounds could enhance cognitive functions in animal models by increasing serotonin levels.

- Toxicity Assessments : Certain derivatives have been classified under GHS Dermal Sensitization Category 1A due to their potential to cause skin sensitization .

Q & A

Q. What are the optimal synthetic routes for 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-amine hydrochloride?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,2-dimethylpropan-1-amine with ethylthiol derivatives under acidic conditions, followed by HCl treatment to form the hydrochloride salt. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid byproducts like disulfides or oxidized species . Characterization via NMR and mass spectrometry is critical to confirm purity (>95%) and structure .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : To confirm the ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂) and dimethyl groups (δ ~1.0–1.5 ppm) .

- HPLC-MS : To verify molecular weight (e.g., [M+H]+ at m/z ~192 for the free base) and detect impurities .

- X-ray crystallography (if crystalline): For absolute configuration confirmation .

Q. What solvents and conditions ensure stability during storage?

The hydrochloride salt is hygroscopic and should be stored under inert gas (N₂/Ar) at −20°C in anhydrous solvents like DMSO or acetonitrile. Avoid exposure to light or oxidizing agents, as the ethylsulfanyl group may degrade .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group affect reactivity in downstream applications?

The bulky dimethyl group restricts conformational flexibility, influencing binding affinity in receptor studies. For example, in enzyme inhibition assays, steric effects may reduce interactions with active sites compared to less hindered analogs. Computational docking (e.g., AutoDock Vina) can model these interactions .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, buffer composition). Standardize protocols:

- Dose-response curves : Use ≥3 independent replicates to quantify EC₅₀/IC₅₀ values .

- Control experiments : Include structurally similar compounds (e.g., 3-(methylsulfanyl) analogs) to isolate the ethylsulfanyl group’s contribution .

- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers .

Q. How can researchers assess the compound’s metabolic stability in vitro?

- Hepatic microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates to test interactions with CYP3A4/2D6 isoforms, which are critical for drug metabolism .

Q. What computational tools predict the compound’s physicochemical properties?

- LogP : Use ChemAxon or ACD/Labs to estimate lipophilicity (~2.1 for the free base), critical for blood-brain barrier penetration .

- pKa : Predict protonation states (amine group pKa ~9.5) using SPARC or MarvinSuite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.